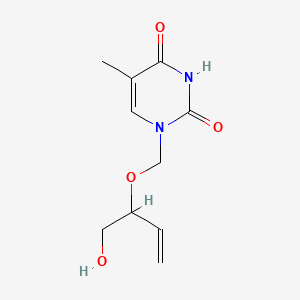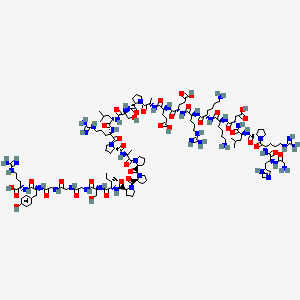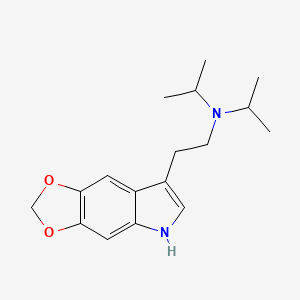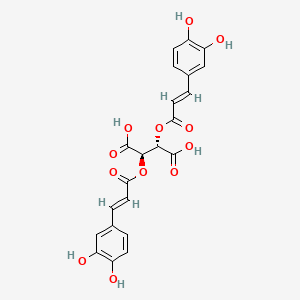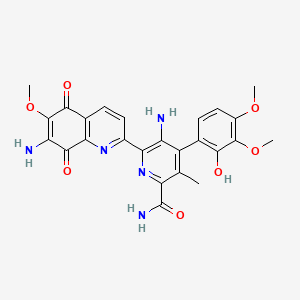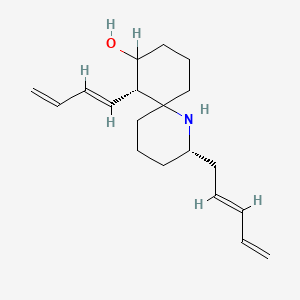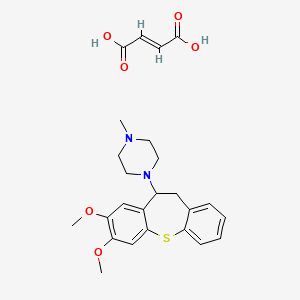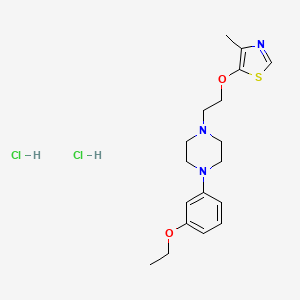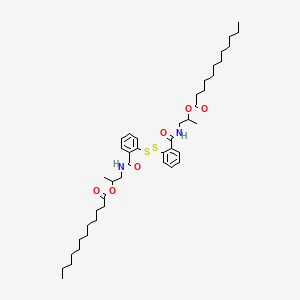
2,2'-Dithiobis(N-(2-(lauroxyloxy)propyl)benzamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Dithiobis(N-(2-(lauroxyloxy)propyl)benzamide) is a chemical compound that belongs to the class of disulfides It is characterized by the presence of two benzamide groups connected by a disulfide bond, with lauroxyloxypropyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(2-(lauroxyloxy)propyl)benzamide) typically involves the following steps:
Formation of the Disulfide Bond: The initial step involves the formation of the disulfide bond between two thiol groups. This can be achieved by oxidizing a thiol precursor using an oxidizing agent such as hydrogen peroxide or iodine.
Introduction of Benzamide Groups: The next step involves the introduction of benzamide groups. This can be done by reacting the disulfide intermediate with benzoyl chloride in the presence of a base such as pyridine.
Attachment of Lauroxyloxypropyl Substituents: The final step involves the attachment of lauroxyloxypropyl groups. This can be achieved by reacting the benzamide intermediate with lauroxyloxypropyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of 2,2’-Dithiobis(N-(2-(lauroxyloxy)propyl)benzamide) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Dithiobis(N-(2-(lauroxyloxy)propyl)benzamide) undergoes various types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The benzamide and lauroxyloxypropyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), or other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted benzamides and lauroxyloxypropyl derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-Dithiobis(N-(2-(lauroxyloxy)propyl)benzamide) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2’-Dithiobis(N-(2-(lauroxyloxy)propyl)benzamide) involves its ability to undergo redox reactions due to the presence of the disulfide bond. This bond can be cleaved and reformed, allowing the compound to participate in various biochemical processes. The molecular targets and pathways involved include thiol-disulfide exchange reactions with proteins and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Dithiobis(N-methylbenzamide): Similar structure but with methyl groups instead of lauroxyloxypropyl groups.
2,2’-Dithiobis(benzamide): Lacks the lauroxyloxypropyl substituents.
2,2’-Dithiobis(pyridine N-oxide): Contains pyridine N-oxide groups instead of benzamide groups.
Uniqueness
2,2’-Dithiobis(N-(2-(lauroxyloxy)propyl)benzamide) is unique due to the presence of lauroxyloxypropyl groups, which impart distinct physicochemical properties and potential applications compared to its analogs. These substituents can influence the compound’s solubility, reactivity, and interaction with biological systems.
Eigenschaften
CAS-Nummer |
78010-17-0 |
|---|---|
Molekularformel |
C44H68N2O6S2 |
Molekulargewicht |
785.2 g/mol |
IUPAC-Name |
1-[[2-[[2-(2-dodecanoyloxypropylcarbamoyl)phenyl]disulfanyl]benzoyl]amino]propan-2-yl dodecanoate |
InChI |
InChI=1S/C44H68N2O6S2/c1-5-7-9-11-13-15-17-19-21-31-41(47)51-35(3)33-45-43(49)37-27-23-25-29-39(37)53-54-40-30-26-24-28-38(40)44(50)46-34-36(4)52-42(48)32-22-20-18-16-14-12-10-8-6-2/h23-30,35-36H,5-22,31-34H2,1-4H3,(H,45,49)(H,46,50) |
InChI-Schlüssel |
SXIYHHBAIJTCSX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OC(C)CNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCC(C)OC(=O)CCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


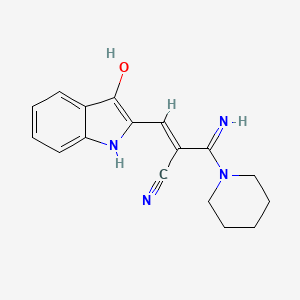
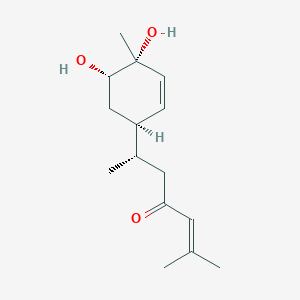

![Substanz NR. 336 [German]](/img/structure/B12784204.png)
